molecular formula C14H14Cl2NO4- B14528085 1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbonate CAS No. 62513-93-3

1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbonate

Cat. No.: B14528085
CAS No.: 62513-93-3
M. Wt: 331.2 g/mol
InChI Key: ZLEDAYAJJGLYKJ-UHFFFAOYSA-M
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Description

1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbonate is a complex organic compound characterized by its unique chemical structure. This compound is of significant interest in various scientific fields due to its potential applications and reactivity. It features a dichloroethenyl group, a carbamoyl group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbonate involves several steps:

    Synthetic Routes: The preparation typically starts with the formation of the dichloroethenyl carbamoyl intermediate. This intermediate is then reacted with a phenyl derivative under controlled conditions to form the desired compound.

    Reaction Conditions: The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbonate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloroethenyl group can be replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction, and sulfuric acid for catalyzing substitution reactions. The reactions are often conducted at room temperature or slightly elevated temperatures to optimize yields.

    Major Products: The major products formed from these reactions include various substituted phenyl derivatives and carbamates, depending on the specific reagents and conditions used.

Scientific Research Applications

1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, the compound is explored for its potential as a therapeutic agent. Its derivatives are tested for efficacy in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbonate involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in critical biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Pathways Involved: The pathways affected by the compound include those related to cell proliferation, apoptosis, and signal transduction. By modulating these pathways, the compound can exert its biological effects.

Comparison with Similar Compounds

1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbonate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbamate and 1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl ether share structural similarities.

    Uniqueness: The presence of the carbonate group in this compound distinguishes it from its analogs. This functional group imparts unique chemical properties, such as increased reactivity and stability under certain conditions.

Properties

CAS No.

62513-93-3

Molecular Formula

C14H14Cl2NO4-

Molecular Weight

331.2 g/mol

IUPAC Name

[1-[2-(2,2-dichloroethenylcarbamoyl)phenyl]-2-methylpropyl] carbonate

InChI

InChI=1S/C14H15Cl2NO4/c1-8(2)12(21-14(19)20)9-5-3-4-6-10(9)13(18)17-7-11(15)16/h3-8,12H,1-2H3,(H,17,18)(H,19,20)/p-1

InChI Key

ZLEDAYAJJGLYKJ-UHFFFAOYSA-M

Canonical SMILES

CC(C)C(C1=CC=CC=C1C(=O)NC=C(Cl)Cl)OC(=O)[O-]

Origin of Product

United States

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